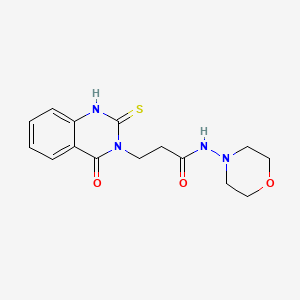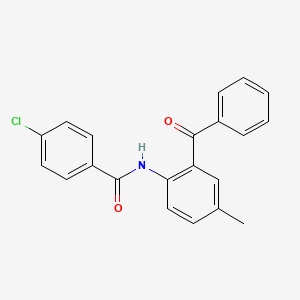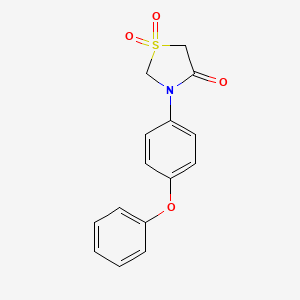
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound notable for its application in various scientific fields. This compound features a morpholine ring, a quinazolinone core, and a thioxo group, which contribute to its unique properties and versatility in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the quinazolinone core: : This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Incorporation of the thioxo group: : Introducing the thioxo group often requires the use of reagents like Lawesson's reagent under controlled conditions.
Attachment of the morpholine ring: : Morpholine is coupled using nucleophilic substitution reactions, ensuring the proper positioning on the quinazolinone ring.
Introduction of the propanamide moiety: : This can be done by reacting with an acylating agent, such as propionyl chloride, under basic conditions.
Industrial Production Methods
Scaling up the production for industrial purposes requires optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of robust catalysts help achieve this.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically transforming the thioxo group into a sulfone.
Reduction: : Reduction reactions might target the ketone or thioxo functionalities, depending on the reducing agents used.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the morpholine or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (MCPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) for reducing ketones.
Solvents: : Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used to dissolve reactants and facilitate reactions.
Major Products
Oxidation products: Sulfones or sulfoxides.
Reduction products: Alcohols or thiols.
Substitution products: Various derivatives with altered functional groups, enhancing the compound's reactivity or specificity.
科学研究应用
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds its applications in several scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a molecular probe in studying enzyme interactions and cellular processes.
Industry: : Employed in the production of specialty chemicals and materials due to its unique structural features.
作用机制
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The morpholine ring often acts as a binding moiety, while the quinazolinone core and thioxo group play roles in the overall biological activity. The precise pathways involved depend on the specific application, but generally involve inhibition or modulation of enzymatic activity.
相似化合物的比较
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is compared with other thioxoquinazolinones and morpholine-containing compounds:
Thioxoquinazolinones: : These compounds share a similar quinazolinone core but vary in substituents, which can significantly alter their properties.
Morpholine derivatives: : Other morpholine-based compounds might not have the same level of reactivity or biological activity due to the absence of the thioxoquinazolinone moiety.
List of Similar Compounds
2-thioxo-1,2-dihydroquinazolin-4(3H)-one
N-morpholino-2-(2-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Morpholino derivatives with varied substitution patterns
This should give you a comprehensive understanding of this compound!
属性
IUPAC Name |
N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWILPKBFOJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)


![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)


![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)
![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)
